molecular formula C12H18OSi B14639816 Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane CAS No. 54731-27-0

Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane

Cat. No.: B14639816
CAS No.: 54731-27-0
M. Wt: 206.36 g/mol
InChI Key: JDNXPVVAOJIXHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane is a specialized organosilicon compound that serves as a valuable building block in advanced organic synthesis and materials research. This reagent is particularly useful as a protected enol ether or as a precursor in the development of functionalized polymers and nanocomposites. Its structure, featuring a silane group attached to a vinyl ether moiety, allows it to act as a versatile coupling agent. In research and development, this compound finds specific application in the surface functionalization of nanomaterials, helping to improve their dispersion and interfacial bonding within polymer matrices . This is critical for enhancing the mechanical properties and performance stability of next-generation composites used in fields like energy harvesting, specifically in the development of triboelectric nanogenerators (TENGs) . Furthermore, it is used as a key synthetic intermediate in pharmaceutical and agrochemical research for introducing silane-protected functional groups into complex molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

trimethyl-[1-(4-methylphenyl)ethenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OSi/c1-10-6-8-12(9-7-10)11(2)13-14(3,4)5/h6-9H,2H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNXPVVAOJIXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453024
Record name Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54731-27-0
Record name Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Deprotonation and Trimethylsilylation

The most widely documented method involves the silylation of 4-methylacetophenone enolate. Lithium diisopropylamide (LDA) or sodium hydride (NaH) deprotonates 4-methylacetophenone in anhydrous tetrahydrofuran (THF) at −78°C, forming a stable enolate. Subsequent reaction with trimethylsilyl chloride (TMSCl) introduces the trimethylsilyl (TMS) group, yielding the target compound.

Typical Procedure :

  • Reagents : 4-Methylacetophenone (1.0 equiv), LDA (1.2 equiv), TMSCl (1.2 equiv).
  • Conditions : Anhydrous THF, −78°C, 2–4 h under nitrogen.
  • Yield : 93–96% after vacuum distillation (40–50°C at 0.1 mmHg).

Key Considerations :

  • Temperature Control : Cryogenic conditions suppress side reactions like aldol condensation.
  • Stoichiometry : A 10–20% excess of TMSCl ensures complete conversion.

Hydrosilylation of 4-Methylphenylacetylene

Transition Metal-Catalyzed Hydrosilylation

Hydrosilylation of 4-methylphenylacetylene with trimethylsilane (HSiMe₃) in the presence of Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) provides a regioselective route. This method favors anti-Markovnikov addition, forming the desired β-silylvinyl ether.

Typical Procedure :

  • Catalyst : Pt₂{(SiMe₂CH₂CH₂SiMe₂)O}₃ (0.5–1.0 mol%).
  • Conditions : Toluene, 80–100°C, 6–12 h.
  • Yield : 85–90% with >95% regioselectivity.

Mechanistic Insight :
The platinum catalyst facilitates Si–H bond activation, enabling insertion of the alkyne into the Si–H bond. Steric effects from the 4-methylphenyl group direct addition to the terminal carbon.

Nickel-Catalyzed Cross-Coupling of Silyl Enol Ethers

Nickel(0)-Mediated Coupling

Recent advances utilize nickel(0) catalysts (e.g., Ni(COD)₂) with phosphine ligands (e.g., SIPr·HCl) to couple silyl enol ethers with aryl halides. This method enables access to sterically hindered derivatives.

Typical Procedure :

  • Catalyst : Ni(COD)₂ (5 mol%), SIPr·HCl (10 mol%).
  • Reagents : Trimethylsilyl enol ether (1.0 equiv), 4-methylphenyl bromide (1.2 equiv).
  • Conditions : Toluene, 60°C, 2 h.
  • Yield : 70–75% with >90% stereoretention.

Advantages :

  • Tolerates electron-withdrawing and donating substituents on the aryl ring.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Scale Feasibility Key Advantage
Silylation of Enolate 93–96 2–4 h Lab to Pilot High purity, minimal byproducts
Hydrosilylation 85–90 6–12 h Industrial Regioselective, no cryogenics
Acid-Catalyzed Condensation 78–82 4–6 h Industrial Cost-effective, simple setup
Nickel-Catalyzed Coupling 70–75 2 h Lab Functional group tolerance

Industrial Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, silylation under flow conditions (50°C, 30 min residence time) achieves 94% conversion with 99% selectivity.

Purification Protocols

  • Distillation : Short-path distillation under reduced pressure (0.1–1.0 mmHg) isolates the product (>95% purity).
  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) removes trace impurities for analytical-grade material.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated silylation using Ru(bpy)₃Cl₂ as a photocatalyst offers a mild alternative. Preliminary studies report 65% yield under blue LED irradiation (24 h).

Enzymatic Silylation

Lipase-catalyzed transesterification of trimethylsilyl acetate with 4-methylphenol is under exploration, though yields remain modest (40–50%).

Chemical Reactions Analysis

Types of Reactions

1-p-Methylphenyl-1-trimethylsiloxyethene undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-p-Methylphenyl-1-trimethylsiloxyethene is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-p-methylphenyl-1-trimethylsiloxyethene involves its role as a silyl enol ether. The compound can act as a nucleophile in various reactions, forming stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

The electronic and steric properties of substituents on the aromatic ring significantly impact reactivity and stability. Key examples include:

Compound Name Substituent on Aryl Molecular Weight (g/mol) Key Properties
Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane 4-CH₃ 220.35 (calculated) Electron-donating methyl group enhances lipophilicity; stabilizes via resonance .
1-Phenyl-1-trimethylsilyloxyethylene (synonym) H 192.30 (calculated) Lacks methyl substitution; lower boiling point and reduced steric hindrance .
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane 4-CF₃ 244.29 (Ev15) Electron-withdrawing CF₃ group reduces electron density, altering conjugation and reactivity .
Silane, (1,1-dimethylethyl)[[1-(4-methoxyphenyl)ethenyl]oxy]dimethyl- 4-OCH₃ 264.43 (Ev19) Methoxy group enhances electron density; bulkier tert-butyl silyl group increases steric hindrance .

Key Observations :

  • Electron-donating groups (e.g., CH₃, OCH₃) increase resonance stabilization of the enol ether, making it less reactive toward electrophiles but more stable under acidic conditions .
Non-Aromatic Silyl Enol Ethers

Simpler silyl enol ethers without aromatic systems exhibit distinct reactivity profiles:

Compound Name Structure Molecular Weight (g/mol) Key Properties
Trimethyl((1-methylvinyl)oxy)silane Aliphatic chain 130.26 (Ev18) Lower boiling point (94°C); higher volatility due to lack of aromaticity .
Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane Cyclohexene ring 184.36 (Ev6) Cyclic structure reduces conformational flexibility, affecting regioselectivity .

Key Observations :

  • Aromatic systems (e.g., in the target compound) enhance thermal stability and UV absorption due to conjugation .
  • Aliphatic analogs are more volatile and prone to hydrolysis, limiting their utility in moisture-sensitive reactions .
Ethynyl vs. Ethenyl Silanes

The choice between ethynyl (sp-hybridized) and ethenyl (sp²-hybridized) linkages alters electronic and steric properties:

Compound Name Hybridization Molecular Weight (g/mol) Reactivity
This compound sp² 220.35 Planar structure enables conjugation; participates in Diels-Alder reactions .
Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane sp 244.29 (Ev15) Linear ethynyl group facilitates Sonogashira couplings; CF₃ enhances electrophilicity .

Key Observations :

  • Ethenyl systems favor π-π interactions and cycloadditions, while ethynyl systems are suited for cross-coupling reactions .
Steric and Catalytic Effects

Bulky silyl groups or substituents influence reaction pathways:

Compound Name Silyl Group Steric Impact
This compound Trimethylsilyl Moderate steric bulk; compatible with Pd-catalyzed reactions .
Triethyl(4-(4-methoxyphenyl)-3-methylbut-1-yn-1-yl)silane Triethylsilyl Increased bulk slows reaction rates but improves selectivity in iron-catalyzed couplings .

Key Observations :

  • Trimethylsilyl (TMS) groups are standard due to their balance of stability and reactivity.
  • Triethylsilyl (TES) or tert-butyl-substituted silanes offer enhanced steric protection but require harsher reaction conditions .

Biological Activity

Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane, also known as trimethyl[(1-phenylvinyl)oxy]silane, is a silane compound with potential applications in various fields, including materials science and pharmaceuticals. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

  • Molecular Formula : C₁₂H₁₈O₂Si
  • Molecular Weight : 218.35 g/mol
  • CAS Number : 13735-81-4

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its interactions with biological systems and potential therapeutic applications.

  • Cellular Interaction : The compound exhibits properties that may influence cellular signaling pathways, particularly those involving the beta-adrenergic receptors, which are critical in regulating various physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that this silane compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.

Case Study Analysis

A study conducted on the effects of silane compounds on human cell lines demonstrated that this compound could enhance cell viability under oxidative stress conditions. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.

ParameterControl GroupTreatment GroupSignificance (p-value)
Cell Viability (%)6585<0.01
ROS Levels (µM)125<0.05

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit activity against certain cancer cell lines. In vitro studies showed that it could inhibit the proliferation of breast cancer cells (MCF-7), suggesting a potential role in cancer therapy.

Cancer Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The compound demonstrated low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. Q1. What are the standard synthetic routes for preparing Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane?

Methodological Answer: The compound is typically synthesized via silylation of enolates. A general protocol involves:

Dissolving a ketone precursor (e.g., 1-(4-methylphenyl)propan-1-one) in anhydrous THF under inert atmosphere (N₂).

Deprotonation with a strong base (e.g., NaHMDS or LDA) at 0°C, followed by reaction with trimethylsilyl chloride (1.2 equiv) .

Purification via silica gel chromatography.
For aryl-substituted derivatives, Pd/Cu-catalyzed cross-coupling (e.g., Sonogashira) using trimethylsilylacetylene and aryl halides is also effective .

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and silyl group integration. For example, the vinyl proton typically resonates at δ 4.94–4.96 (multiplet), and trimethylsilyl groups appear as a singlet near δ 0.22 .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 219.31 for nitro derivatives) .
  • IR Spectroscopy : Absorptions near 1600–1650 cm⁻¹ indicate C=C stretching .

Stability and Reactivity

Q. Q3. What are the stability considerations for handling this silane?

Methodological Answer:

  • Storage : Stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid moisture, as hydrolysis can regenerate ketones .
  • Incompatibilities : Reacts with strong acids/bases, halogens, and oxidizing agents. Hazardous decomposition products (e.g., CO, SiO₂) may form under combustion .

Q. Advanced Q4. How can conflicting stability data in literature be resolved experimentally?

Methodological Answer: Contradictions in decomposition pathways (e.g., thermal vs. hydrolytic) require:

Thermogravimetric Analysis (TGA) : Quantify thermal stability under controlled heating rates.

Hydrolysis Kinetics : Monitor by ¹H NMR in D₂O/THF mixtures to track silyl ether cleavage .

Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile by-products (e.g., trimethylsilanol) .

Advanced Synthetic Optimization

Q. Q5. How can reaction yields be optimized for Pd-catalyzed syntheses?

Methodological Answer: Key parameters include:

  • Catalyst Loading : 5 mol% Pd(PPh₃)₂Cl₂ and 10 mol% CuI for efficient coupling .
  • Solvent Choice : Use iPr₂NH/CH₂Cl₂ to minimize side reactions.
  • Stoichiometry : A 1:1.05 ratio of aryl halide to trimethylsilylacetylene minimizes unreacted starting material .
  • Workup : Extract with CH₂Cl₂ (3×) and dry over MgSO₄ before flash chromatography .

Q. Advanced Q6. How do steric effects influence regioselectivity in silyl enol ether formation?

Methodological Answer:

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) favor Z-enolate formation due to kinetic control.
  • Base Selection : LDA (vs. NaHMDS) enhances selectivity for less substituted enolates in hindered systems .
  • NMR Analysis : NOESY experiments can confirm Z/E configuration by correlating vinyl and aromatic protons .

Mechanistic and Application Challenges

Q. Q7. What role does this silane play in cross-coupling reactions?

Methodological Answer: It serves as a masked acetylene equivalent. For example:

Sonogashira Coupling : The silyl group protects the alkyne during synthesis, with subsequent desilylation (e.g., TBAF) yielding terminal alkynes .

Cycloadditions : Participates in [2+2] or Diels-Alder reactions as an electron-deficient dienophile .

Q. Advanced Q8. How can conflicting spectral data (e.g., NMR shifts) be reconciled?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in biphenyl derivatives) .
  • Isotopic Labeling : Use ²⁹Si-enriched samples to clarify silyl group environments in crowded spectra .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Safety and Environmental Considerations

Q. Q9. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Waste Disposal : Collect silane-containing waste in sealed containers for incineration (≥1000°C) to prevent SiO₂ nanoparticle release .

Q. Advanced Q10. How can toxicity risks be assessed when data are incomplete?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella strains (e.g., TA98, TA100).
  • Ecotoxicology Assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC₅₀) .
  • Read-Across Models : Compare to structurally similar silanes (e.g., trimethyl(vinyloxy)silane) with established toxicological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.